molecular formula C17H13ClN4OS B269859 3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B269859
M. Wt: 356.8 g/mol
InChI Key: HPWKJVHFYZGDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazines and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of 3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting various enzymes and receptors in the body. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. Additionally, the compound has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of various physiological processes such as sleep, pain, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been extensively studied. The compound has been reported to exhibit significant antioxidant activity, which may contribute to its potential as an anticancer agent. Moreover, it has also been shown to exhibit significant anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory disorders such as rheumatoid arthritis. The compound has also been studied for its potential as an antidiabetic agent, as it has been reported to exhibit hypoglycemic activity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments is its potential as a multifunctional pharmacological agent. The compound has been reported to exhibit significant activity against various diseases, which makes it a promising candidate for further research. Moreover, the compound is relatively easy to synthesize, which makes it readily available for lab experiments.
However, one of the limitations of using 3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments is the lack of information on its toxicity profile. Although the compound has shown promising results in various scientific studies, its toxicity profile has not been fully elucidated. Therefore, further research is required to determine the safety of the compound for human use.

Future Directions

There are several future directions for the research on 3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One of the most promising areas of research is the development of the compound as an anticancer agent. The compound has shown significant activity against various cancer cell lines, and further research is required to determine its potential as a chemotherapeutic agent.
Moreover, the compound has also shown potential as an antidiabetic agent, and further research is required to determine its efficacy in animal models of diabetes. Additionally, the compound has been studied for its potential as an anticonvulsant and central nervous system stimulant, and further research is required to determine its potential as a therapeutic agent for neurological disorders.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a promising compound with potential therapeutic applications. The compound has shown significant activity against various diseases such as cancer, inflammation, and diabetes. However, further research is required to determine the safety and efficacy of the compound for human use.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been reported in various scientific studies. One of the most commonly used methods involves the reaction of 3-chlorophenyl isocyanate with 4-methoxyphenyl hydrazine in the presence of carbon disulfide. The resulting product is then treated with hydrazine hydrate to obtain the final compound. Other methods such as the reaction of 3-chlorophenyl isocyanate with 4-methoxyphenyl hydrazine in the presence of thionyl chloride have also been reported.

Scientific Research Applications

3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has shown promising results in various scientific studies. It has been reported to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Moreover, it has also shown potential as an anticonvulsant, anti-inflammatory, and antidiabetic agent. The compound has also been studied for its potential as a central nervous system stimulant.

properties

Product Name

3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H13ClN4OS/c1-23-14-7-5-11(6-8-14)15-10-24-17-20-19-16(22(17)21-15)12-3-2-4-13(18)9-12/h2-9H,10H2,1H3

InChI Key

HPWKJVHFYZGDDW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC(=CC=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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